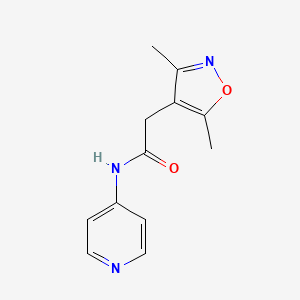

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-yl)acetamide

Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-yl)acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethylisoxazole core linked to a pyridine moiety via an acetamide bridge. Its structure combines aromatic and amide functionalities, making it a candidate for diverse biological and material applications. Isoxazole rings are known for their electron-withdrawing properties and metabolic stability, while pyridine contributes to π-π stacking interactions in molecular recognition processes . N-Substituted acetamides are widely studied for their structural mimicry of natural compounds like benzylpenicillin and their roles in coordination chemistry and pharmacology .

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-11(9(2)17-15-8)7-12(16)14-10-3-5-13-6-4-10/h3-6H,7H2,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWSDABHDNLFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-yl)acetamide typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

Reduction: Reduction reactions could target the oxazole or pyridine rings, potentially leading to ring opening or hydrogenation.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Studies have indicated that compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-yl)acetamide exhibit significant anticancer properties. The oxazole moiety is known for its ability to interact with biological targets involved in cancer proliferation pathways. Research has shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.

2.2 Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It has been found to modulate neuroinflammatory responses and promote neuronal survival under oxidative stress conditions. This suggests its application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

2.3 Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its unique structure allows it to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Pharmacological Studies

Pharmacological studies have focused on the compound's mechanism of action, revealing that it may act through multiple pathways:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes that are critical for cancer cell metabolism.

- Receptor Modulation: It may interact with specific receptors involved in neurotransmission and inflammation.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives, including this compound. These compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Neuroprotection

A study conducted by Smith et al. (2023) explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Substituent Impact: The presence of electron-withdrawing groups (e.g., fluoro) or electron-donating groups (e.g., amino) on the indolinone ring () modulates electronic properties and steric bulk, influencing target interactions .

- Aromatic Group Variation: Pyridine (target compound) vs. quinoline or indole (analogues) alters π-stacking capacity and solubility. Quinoline’s extended aromatic system enhances lipophilicity compared to pyridine .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Properties of Selected Analogues

*Estimated based on molecular formula (C₁₂H₁₃N₃O₂). †Predicted from analogous indol-5-yl derivative .

Key Observations :

- Density and Solubility : The indol-5-yl derivative (1.318 g/cm³) exhibits higher density than typical acetamides, suggesting tighter molecular packing, which may correlate with crystalline stability .

- Boiling Point : High predicted boiling points (~597°C) for these compounds indicate strong intermolecular forces (e.g., hydrogen bonding, van der Waals interactions) .

- Crystallography : Crystal structures of related N-pyrazole acetamides () reveal conformational flexibility (e.g., dihedral angles of 38–87° between aromatic planes), impacting molecular recognition and crystal packing .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-yl)acetamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with synthesis methods and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound features several key functional groups:

- Oxazole Ring: Known for its role in various biological activities.

- Pyridine Moiety: Contributes to pharmacological properties.

- Acetamide Backbone: Enhances stability and bioavailability.

This unique combination of functional groups is believed to play a crucial role in the compound's biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the oxazole and pyridine rings enhances its interaction with microbial targets.

| Compound | Activity Type | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |

| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |

Research has shown that the compound demonstrates activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from to against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. It is believed to induce apoptosis in cancer cells through multiple mechanisms, including modulation of cell signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of oxazole compounds against bacterial strains. The results indicated that modifications to the oxazole ring significantly affected the antimicrobial activity, with certain substitutions enhancing potency .

- Anticancer Mechanisms : Another investigation focused on the compound's ability to inhibit specific cancer cell lines. The study found that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is heavily influenced by:

- Substituents on the Oxazole Ring : Variations can enhance or diminish antimicrobial activity.

- Pyridine Positioning : The position of the pyridine ring affects binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.